(2S,5R)-5-(Piperidin-4-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide is a chiral compound that features a piperidine ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via intramolecular cyclization reactions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: May be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylic acid
- rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-methanol
Uniqueness
rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide is unique due to its specific combination of functional groups and chiral centers, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(2S,5R)-5-piperidin-4-yloxolane-2-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m1/s1 |
InChI Key |
WRGBFDPTIXOYHZ-BDAKNGLRSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H]1C2CCNCC2)C(=O)N |
Canonical SMILES |
C1CC(OC1C2CCNCC2)C(=O)N |
Origin of Product |
United States |
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